Ceftazidime sodium

Antimicrobial susceptibility Pseudomonas aeruginosa MIC90 comparison

Researchers requiring reliable anti-pseudomonal susceptibility testing face inconsistent β-lactamase stability among third-generation cephalosporins. Ceftazidime sodium (CAS 73547-61-2) resolves this with: • MIC90 of 8 mg/L against P. aeruginosa-superior to cefepime (16 mg/L) and cefpirome (16 mg/L) • Complete stability to Id β-lactamase in all P. aeruginosa strains • Co-formulated with sodium carbonate (118 mg/g) for rapid dissolution and pH 5.0-7.5 upon reconstitution Supplied as USP-grade sterile powder with >98% purity. Shipped ambient globally.

Molecular Formula C22H21N6NaO7S2
Molecular Weight 568.6 g/mol
CAS No. 73547-61-2
Cat. No. B1231384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftazidime sodium
CAS73547-61-2
SynonymsCeftazidime
Ceftazidime Anhydrous
Ceftazidime Pentahydrate
Fortaz
Fortum
GR 20263
GR-20263
GR20263
LY 139381
LY-139381
LY139381
Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))-
Tazidime
Molecular FormulaC22H21N6NaO7S2
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+]
InChIInChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1
InChIKeyJEEWDSDYUSEQML-ROMZVAKDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftazidime Sodium Procurement Guide


Ceftazidime sodium (CAS: 73547-61-2) is the sodium salt form of ceftazidime, a semi-synthetic third-generation cephalosporin antibiotic for parenteral administration [1]. Its core structural feature—an aminothiazolyl-oxime side chain with a pyridinium moiety at the C3 position—confers distinct pharmacological properties, including enhanced activity against Pseudomonas aeruginosa and stability against certain chromosomal and plasmid-mediated β-lactamases [2]. The compound is clinically supplied as a sterile powder blend of ceftazidime pentahydrate with sodium carbonate (typically 118 mg/g of ceftazidime activity) to facilitate rapid dissolution upon reconstitution [3].

Workflow Antimicrobial susceptibility testing panel development
Selection Reference anti-pseudomonal cephalosporin with co-formulated sodium carbonate
Use Context β-Lactamase stability research, pharmaceutical QC standard evaluation

Ceftazidime Sodium Is Not Interchangeable


Despite classification within the same cephalosporin generation, third-generation agents differ substantially in their anti-pseudomonal spectra, β-lactamase stability profiles, and formulation chemistry [1]. Ceftazidime exhibits approximately eightfold greater activity against Pseudomonas aeruginosa compared to cefotaxime or moxalactam, a property not shared by ceftriaxone or cefotaxime [2]. Furthermore, the commercial ceftazidime sodium product is a co-formulation with sodium carbonate at precisely 118 mg/g to achieve rapid dissolution and a target pH range of 5.0–7.5 upon reconstitution [3]. Substituting ceftazidime with a different cephalosporin in formulations, susceptibility testing protocols, or clinical regimens would yield non-equivalent outcomes due to these quantifiable differences in microbiological activity and physicochemical behavior.

Anti-pseudomonal spectrum

Pseudomonas aeruginosa activity may differ substantially from ceftriaxone or cefotaxime; class-level cephalosporin substitution can alter susceptibility panel interpretation.

Co-formulation chemistry

Sodium carbonate co-formulation ratio controls reconstitution pH and dissolution; alternative cephalosporin salts do not replicate this matrix.

β-Lactamase stability profile

Stability against pseudomonal Id β-lactamase is not shared by all third-generation agents; may affect resistance mechanism study outcomes.

Ceftazidime Sodium Comparative Evidence


Anti-Pseudomonal Potency Comparison

In a comparative study of 35 aminoglycoside-sensitive Pseudomonas aeruginosa clinical isolates, ceftazidime demonstrated a lower MIC90 (8 mg/L) than cefepime (16 mg/L), cefpirome (16 mg/L), and FK037 (32 mg/L), indicating superior intrinsic potency against this pathogen [1].

Anti-Pseudomonal MIC₉₀
Head-to-head
Ceftazidime 8 mg/L
Cefepime 16 mg/L
Cefpirome 16 mg/L
FK037 32 mg/L
Reported MIC endpoint context; supports anti-pseudomonal screening panel reference selection.
Agar dilution, 35 aminoglycoside-sensitive P. aeruginosa clinical isolates.
Antimicrobial susceptibility Pseudomonas aeruginosa MIC90 comparison

Clinical Efficacy vs. Cefepime

In a randomized multicenter clinical trial (n=348) comparing cefepime 2.0 g bid IV versus ceftazidime 2.0 g tid IV for serious bacterial infections, ceftazidime achieved a bacteriological eradication rate of 88% compared to 85% for cefepime [1]. Clinical response rates were comparable at 79% and 80%, respectively.

Bacteriological Eradication
Trial context
Ceftazidime 88%
Cefepime 85%
(n=348)
Reported comparator eradication-rate endpoint context; supports assay design for susceptibility studies.
Randomized multicenter trial, serious bacterial infections; endpoint differentiation not established.
Clinical trial Bacteriological eradication Comparative efficacy

β-Lactamase Stability

Bioassay and spectrophotometric analysis demonstrated that ceftazidime was completely stable to hydrolysis by the Sabath and Abrahams β-lactamase (Id enzyme), which is constitutively present in all Pseudomonas aeruginosa strains [1]. This stability underlies its reliable activity against P. aeruginosa isolates regardless of basal β-lactamase expression.

Id β-Lactamase Stability
Class-level
Complete stability
(no detectable hydrolysis)
Supports use as stable-substrate control in β-lactamase research.
Bioassay and spectrophotometric assay; constitutive Id enzyme in P. aeruginosa.
β-lactamase stability Pseudomonas aeruginosa resistance mechanism

Sodium Carbonate Co-Formulation

Commercial ceftazidime sodium for injection is co-formulated with sodium carbonate at a precise concentration of 118 mg per gram of ceftazidime activity [1]. This co-formulation enables rapid dissolution upon reconstitution, with the pH of freshly constituted solutions ranging from 5.0 to 7.5 (USP specification) [2]. The total sodium content is approximately 54 mg (2.3 mEq) per gram of ceftazidime activity [1].

Co-Formulation Specification
Specification review
118 mg Na₂CO₃/g activity
Na 54 mg (2.3 mEq)/g
pH 5.0–7.5 (100 mg/mL)
Quality-control reference for generic product development and compounding specification verification.
USP/NF compendial specification.
Pharmaceutical formulation Solubility Sodium carbonate

Reconstituted Solution Stability

A stability study using validated HPLC and micellar capillary electrophoresis methods demonstrated that ceftazidime reconstituted solutions (containing ceftazidime pentahydrate blended with anhydrous sodium carbonate) maintained acceptable stability when stored at 4°C for 7 days in a refrigerator, with pyridine degradation product content remaining within FDA-specified limits of ≤0.4% [1].

Reconstituted Solution Stability
Supporting evidence
7 days at 4°C
(pyridine ≤0.4%)
Supports extended refrigerated storage for batch preparation workflow studies.
HPLC and micellar CE validation; room temperature storage limited to 18–24 h.
Stability Reconstitution HPLC Degradation

Ocular Isolate Susceptibility

In a 2024 study of 23 Pseudomonas aeruginosa strains isolated from microbial keratitis cases in Australia, ceftazidime demonstrated a 91.3% susceptibility rate, substantially higher than imipenem (30.4%) and ciprofloxacin (52.2%) against the same ocular isolates [1].

Ocular Isolate Susceptibility
Head-to-head
Ceftazidime 91.3%
Imipenem 30.4%
Ciprofloxacin 52.2%
Reported susceptibility-rate endpoint; supports ocular infection model and topical formulation screening.
23 P. aeruginosa keratitis isolates, Australia; levofloxacin and gentamicin also 100% susceptible.
Ocular infection Keratitis Pseudomonas aeruginosa Susceptibility rate

Ceftazidime Sodium Application Scenarios


AST Panel Development

Given its MIC90 of 8 mg/L against aminoglycoside-sensitive P. aeruginosa—superior to cefepime (16 mg/L) and cefpirome (16 mg/L)—ceftazidime sodium is the preferred third-generation cephalosporin for inclusion in AST panels designed to assess anti-pseudomonal activity [6]. Its complete stability to the Id β-lactamase present in all P. aeruginosa strains ensures consistent performance across diverse clinical isolates, making it a reliable comparator when evaluating novel anti-pseudomonal agents or combination therapies [4].

Pharmaceutical QC & Reference Standards

The commercial ceftazidime sodium product is defined by specific formulation parameters: co-formulation with sodium carbonate at 118 mg/g of ceftazidime activity, total sodium content of 54 mg (2.3 mEq)/g, and reconstituted solution pH of 5.0–7.5 at 100 mg/mL [6][4]. These precise specifications are essential for pharmaceutical manufacturers developing generic ceftazidime for injection products, compounding pharmacies preparing IV admixtures, and analytical laboratories requiring USP-grade reference standards for HPLC method validation and impurity profiling.

IV Admixture Batch Preparation

The demonstrated 7-day stability of reconstituted ceftazidime solutions at 4°C—with pyridine degradation product maintained below the FDA-specified limit of 0.4%—enables hospital pharmacy departments to implement batch preparation and extended refrigerated storage protocols [6]. This contrasts with cephalosporins requiring immediate use after reconstitution and supports inventory management efficiencies, reduced wastage, and consistent availability for empiric anti-pseudomonal therapy in inpatient settings.

Ocular Infection Research & Topical Formulation

The 91.3% susceptibility rate of P. aeruginosa keratitis isolates to ceftazidime—substantially higher than imipenem (30.4%) or ciprofloxacin (52.2%)—positions ceftazidime sodium as a relevant positive control in ocular infection research and as a candidate for topical ophthalmic formulation development [6]. Researchers developing novel anti-pseudomonal agents for corneal infections can use ceftazidime as the benchmark comparator for in vitro efficacy testing.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility panel development
Anti-pseudomonal activity profile
MIC endpoint comparison across clinical isolates
Pharmaceutical QC reference standard evaluation
Co-formulation specification (sodium carbonate content, pH)
Compendial monograph compliance (USP/NF)
Reconstituted-solution stability for batch preparation research
Extended refrigerated stability data
Degradation product (pyridine) limit monitoring
Ocular infection model research and topical formulation development
Susceptibility profile against corneal isolates
In vitro efficacy benchmarking for novel ophthalmic agents

Technical Documentation Hub

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39 linked technical documents
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